molecular formula C22H17NO5 B12315308 4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybenzoic acid

4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybenzoic acid

Cat. No.: B12315308
M. Wt: 375.4 g/mol
InChI Key: FJHKPJUMDNWUJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybenzoic acid is a complex organic compound with significant applications in various scientific fields. Its structure comprises a fluorenylmethoxycarbonyl (Fmoc) group attached to an amino-hydroxybenzoic acid backbone. This compound is often used in peptide synthesis due to its protective Fmoc group, which can be removed under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybenzoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino-hydroxybenzoic acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The Fmoc group can be substituted with other protective groups or functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Regeneration of the hydroxyl group.

    Substitution: Removal of the Fmoc group, yielding the free amino compound.

Scientific Research Applications

4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybenzoic acid is widely used in scientific research, particularly in:

    Chemistry: As a building block in peptide synthesis, facilitating the creation of complex peptides and proteins.

    Biology: In the study of protein-protein interactions and enzyme mechanisms.

    Medicine: In the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of 4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybenzoic acid primarily involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. It can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-hydroxybenzoic acid
  • N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-aminobutyric acid

Uniqueness

4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybenzoic acid is unique due to its specific structure, which combines the protective Fmoc group with a hydroxybenzoic acid backbone. This combination allows for selective protection and deprotection during peptide synthesis, making it a valuable tool in the creation of complex peptides and proteins.

Properties

Molecular Formula

C22H17NO5

Molecular Weight

375.4 g/mol

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybenzoic acid

InChI

InChI=1S/C22H17NO5/c24-20-11-13(21(25)26)9-10-19(20)23-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18,24H,12H2,(H,23,27)(H,25,26)

InChI Key

FJHKPJUMDNWUJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4)C(=O)O)O

Origin of Product

United States

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